molecular formula C8H7BrN4O B6287945 8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95% CAS No. 2737205-52-4

8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%

Cat. No.: B6287945
CAS No.: 2737205-52-4
M. Wt: 255.07 g/mol
InChI Key: QCHQTXUWNSLEPB-UHFFFAOYSA-N
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Description

“8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1159831-04-5 . It has a molecular weight of 241.04 . The compound is a white solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One such method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones . Another method involves a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines . A ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has also been developed .


Molecular Structure Analysis

The molecular structure of “8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid” is represented by the linear formula: C8H5BrN2O2 . The Inchi Code for the compound is 1S/C8H5BrN2O2/c9-5-2-1-3-11-6 (8 (12)13)4-10-7 (5)11/h1-4H, (H,12,13) .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, a ligand-free method for Pd (OAc) 2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with hetero (aryl) bromides has been developed . This method is applicable to a variety of (hetero)aryl bromides as coupling partners .


Physical and Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid” include a molecular weight of 241.04 , a storage temperature of 0-5°C , and a physical form of a white solid .

Mechanism of Action

While the specific mechanism of action for “8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide” is not mentioned in the search results, imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety data sheet for a similar compound, “6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-2-1-3-13-6(8(14)12-10)4-11-7(5)13/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHQTXUWNSLEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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